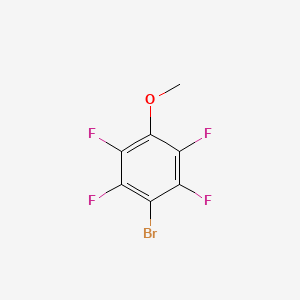

1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-2,3,5,6-tetrafluoro-4-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWGEYNHXVCHOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1F)F)Br)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive scientific overview of 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene (CAS No. 1682-04-8), a highly functionalized fluorinated aromatic building block. The unique electronic properties conferred by its polysubstituted structure—four electron-withdrawing fluorine atoms, an electron-donating methoxy group, and a synthetically versatile bromine handle—make it a valuable intermediate in medicinal chemistry and materials science. This document details its physicochemical properties, outlines a robust synthetic protocol based on established nucleophilic aromatic substitution principles, provides an in-depth analysis of its expected spectroscopic signature, and explores its application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery. Safety and handling protocols are also provided to ensure its effective and safe utilization in a laboratory setting.

Core Molecular Profile & Physicochemical Properties

This compound, also known as 4-Bromo-2,3,5,6-tetrafluoroanisole, is a synthetically useful intermediate.[1][2] The dense fluorination dramatically alters the electron density of the aromatic ring, making it highly susceptible to certain reaction classes while providing a scaffold that can enhance the metabolic stability and binding affinity of derivative compounds.[3][4] The bromine atom serves as a key functional handle for introducing further molecular complexity, primarily through metal-catalyzed cross-coupling reactions.

Structural Information:

Caption: Synthetic pathway via Nucleophilic Aromatic Substitution (SₙAr).

Experimental Protocol: Synthesis via SₙAr

This protocol is a representative procedure based on established methods for the reaction of polyfluoroaromatic compounds with sodium methoxide. [5][6]

-

Reagent Preparation: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, prepare a solution of sodium methoxide by carefully adding sodium metal (1.2 g, 52 mmol) in small portions to anhydrous methanol (100 mL) under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction Setup: Cool the freshly prepared sodium methoxide solution to 0 °C using an ice bath.

-

Substrate Addition: Add pentafluorobromobenzene (10.0 g, 40.5 mmol) dropwise to the stirred sodium methoxide solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 3-4 hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture into 200 mL of cold water. Extract the aqueous mixture with diethyl ether (3 x 75 mL).

-

Purification: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on a combination of NMR spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry. While a complete, published dataset for this specific molecule is not readily available, its spectral features can be reliably predicted based on analogous structures. [1][7][8]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing a single signal corresponding to the methoxy group protons.

-

Predicted Signal: A singlet at approximately δ 4.0-4.2 ppm. The exact chemical shift is influenced by the electron-withdrawing environment of the tetrafluorinated ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be more complex due to carbon-fluorine coupling.

-

Methoxy Carbon: A singlet around δ 60-65 ppm.

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons.

-

C-Br (C1): A triplet of triplets (tt) with a chemical shift around δ 95-105 ppm. The low chemical shift is characteristic of a carbon bearing bromine in a highly fluorinated ring.

-

C-F (C2, C6): A doublet of triplets (dt) or a complex multiplet around δ 140-148 ppm, exhibiting a large one-bond ¹JCF coupling constant.

-

C-F (C3, C5): Similar to C2/C6, a multiplet in the δ 140-148 ppm region.

-

C-OMe (C4): A triplet of triplets (tt) around δ 135-145 ppm, showing coupling to the four neighboring fluorine atoms.

-

¹⁹F NMR Spectroscopy

¹⁹F NMR is the most diagnostic technique for this molecule. Due to the symmetry of the substitution pattern, two distinct fluorine environments are expected.

-

Predicted Signals: Two multiplets are anticipated in the aromatic fluorine region (typically δ -130 to -160 ppm relative to CFCl₃). [2][9] * F-2, F-6 (ortho to Br): A multiplet showing coupling to F-3/F-5.

-

F-3, F-5 (meta to Br): A multiplet showing coupling to F-2/F-6.

-

Reactivity and Applications in Drug Development

The primary utility of this compound in drug discovery lies in its role as a versatile building block for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive site for the formation of new carbon-carbon or carbon-heteroatom bonds. [10]

Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for synthesizing biaryl compounds, which are prevalent motifs in pharmaceuticals. [11]In this reaction, the aryl bromide is coupled with an organoboron species, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. [10]

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure adapted from established methods for Suzuki couplings of aryl bromides. [11]

-

Reaction Setup: To a reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

-

Inert Atmosphere: Seal the vial and purge thoroughly with an inert gas (e.g., argon or nitrogen).

-

Reaction: Heat the mixture with vigorous stirring at 80-100 °C for 6-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to obtain the target biaryl product.

The incorporation of the tetrafluoro-methoxy-phenyl moiety can impart desirable properties to the final molecule, such as increased metabolic stability due to the blockage of potential oxidation sites by fluorine atoms, and altered lipophilicity and electronic character which can modulate target binding and pharmacokinetic profiles. [12]

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

References

-

Lead Sciences. This compound. [Link]

-

Rutherford, K. G., & Redmond, W. 1-bromo-2-fluorobenzene. Organic Syntheses Procedure. [Link]

-

ResearchGate. Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ResearchGate. Polyfluorinated Groups in Medicinal Chemistry | Request PDF. [Link]

-

NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. [Link]

-

Wiberg, K. B., & Zilm, K. W. (2001). 19F NMR chemical shifts. 1. Aliphatic fluorides. J Org Chem, 66(8), 2809-17. [Link]

-

Bassetto, M., Ferla, S., & Pertusati, F. (2015). Polyfluorinated groups in medicinal chemistry. Future Med Chem, 7(4), 527-46. [Link]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

- Google Patents. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.

-

Royal Society of Chemistry. Supporting information. [Link]

-

Esfahani, R. S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 83. [Link]

-

S. Ando, et al. 13C n.m.r, analysis of fluorinated polyimides and poly (amic acid ) s. [Link]

-

Organic Syntheses Procedure. dibenzoylmethane. [Link]

-

Royal Society of Chemistry. Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboronic Acids. [Link]

-

NIST WebBook. 1-Bromo-2,3,5,6-tetrafluorobenzene. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0033895). [Link]

-

Study.com. Provide the mechanism for the reaction of sodium methoxide with p-fluoro nitrobenzene. [Link]

-

Pure. The copper catalysed reaction of sodium methoxide with aryl bromides : a mechanistic study leading to a facile synthesis of anisole derivatives. [Link]

-

Organic Syntheses Procedure. dibenzoylmethane. [Link]

-

Burdon, J., et al. (1965). Kinetics of nucleophilic substitution in polyfluoro-aromatic compounds. Part I. The reaction of sodium methoxide with some pentafluorophenyl-compounds. Journal of the Chemical Society (Resumed). [Link]

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

-

Okamura, T., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry, 9(1), 6. [Link]

Sources

- 1. 4-Fluoroanisole(459-60-9) 13C NMR [m.chemicalbook.com]

- 2. 19F [nmr.chem.ucsb.edu]

- 3. spectrabase.com [spectrabase.com]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. 1184. Kinetics of nucleophilic substitution in polyfluoro-aromatic compounds. Part I. The reaction of sodium methoxide with some pentafluorophenyl-compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. pure.tue.nl [pure.tue.nl]

- 7. 1-BROMO-2,3,5,6-TETRAFLUOROBENZENE(1559-88-2) 1H NMR spectrum [chemicalbook.com]

- 8. cpsm.kpi.ua [cpsm.kpi.ua]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene, also known as 4-Bromo-2,3,5,6-tetrafluoroanisole, is a highly functionalized aromatic compound that serves as a pivotal building block in modern organic synthesis. Its structure, featuring a polyfluorinated benzene ring substituted with both a reactive bromine atom and an electron-donating methoxy group, offers a unique combination of chemical properties. The dense fluorine substitution creates a highly electron-deficient aromatic core, profoundly influencing the molecule's reactivity, stability, and physicochemical characteristics.

This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, a robust synthetic pathway with mechanistic insights, its characteristic reactivity, and its applications as a versatile intermediate, particularly in the fields of medicinal chemistry and materials science. For professionals in drug discovery, the strategic incorporation of such fluorinated moieties can enhance metabolic stability, modulate lipophilicity, and improve the binding affinity of active pharmaceutical ingredients (APIs).

Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its effective use in research and development. The key identifiers and physicochemical data for this compound are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Bromo-2,3,5,6-tetrafluoroanisole |

| CAS Number | 1682-04-8[1] |

| Molecular Formula | C₇H₃BrF₄O |

| Molecular Weight | 263.00 g/mol |

| Appearance | Typically a solid or liquid |

| Boiling Point | ~104-106 °C at 15 Torr[2] |

| Density | ~1.955 g/cm³ (Predicted)[2] |

Chemical Structure:

Synthesis and Mechanistic Rationale

The most direct and common synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a readily available starting material, Pentafluorobromobenzene. This reaction is a classic example of how highly electron-deficient aromatic systems are activated towards nucleophilic attack.

Reaction Scheme: Pentafluorobromobenzene + Sodium Methoxide → this compound

Causality and Regioselectivity: The reaction proceeds via a Meisenheimer complex intermediate.[3] The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electron-poor perfluorinated ring. The attack is strongly directed to the C4 position (para to the bromine atom) for two key reasons:

-

Electronic Activation: The fluorine atoms strongly withdraw electron density via the inductive effect, activating the entire ring for nucleophilic attack.

-

Steric Hindrance: The bromine atom at C1 is sterically bulky, disfavoring nucleophilic attack at the adjacent C2 and C6 (ortho) positions. The C4 position is the most sterically accessible and electronically activated site for substitution.

The subsequent loss of a fluoride ion from the intermediate restores aromaticity and yields the final product. The choice of a polar aprotic solvent like methanol is ideal as it readily dissolves the sodium methoxide and stabilizes the charged intermediate.

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

-

1. Preparation: In a three-necked flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, dissolve pentafluorobromobenzene (1.0 eq.) in anhydrous methanol.

-

2. Reagent Addition: Prepare a solution of sodium methoxide (1.1 eq.) in anhydrous methanol. Add this solution dropwise to the stirring solution of pentafluorobromobenzene at room temperature.

-

3. Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin-Layer Chromatography (TLC).

-

4. Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

5. Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

6. Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the methoxy (–OCH₃) protons, typically in the range of 3.9-4.2 ppm.

-

¹⁹F NMR: Due to the molecule's symmetry, the four fluorine atoms are chemically equivalent, resulting in a single resonance in the ¹⁹F NMR spectrum.[4] The large chemical shift range of ¹⁹F NMR makes it a powerful tool for analyzing fluorinated compounds.[4]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methoxy carbon, the bromine-bearing carbon (C1), the methoxy-bearing carbon (C4), and the fluorine-bearing carbons (C2, C3, C5, C6). The signals for the fluorinated carbons will exhibit characteristic C-F coupling.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

Reactivity and Synthetic Utility

The true value of this compound lies in its versatile reactivity, which allows for its strategic incorporation into larger, more complex molecules.

Reactions at the Carbon-Bromine Bond: Cross-Coupling

The C-Br bond is the primary site for transformations aimed at building molecular complexity. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery.[5]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds. This is one of the most widely used methods for constructing biaryl scaffolds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C(sp²)-C(sp) bonds, introducing linear alkyne moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a critical transformation for synthesizing a vast number of APIs containing arylamine structures.

-

Stille Coupling: Reaction with organostannanes.

-

Organometallic Reagents: The C-Br bond can be converted into an organolithium or Grignard reagent, which can then be used to react with a wide range of electrophiles.

Nucleophilic Aromatic Substitution (SNAr) at C-F

While the C-Br bond is the most common reaction site, the fluorine atoms can also be displaced by strong nucleophiles under forcing conditions. The methoxy group is electron-donating, which deactivates the ring towards SNAr compared to the pentafluorobromobenzene precursor. However, selective substitution can still be achieved, offering a secondary pathway for functionalization.

Caption: Key reaction pathways for the synthetic functionalization of the title compound.

Applications in Drug Discovery

Fluorinated compounds are of immense interest in pharmaceutical R&D. The introduction of the 2,3,5,6-tetrafluoro-4-methoxyphenyl moiety can confer several advantageous properties to a drug candidate:

-

Metabolic Stability: The C-F bond is very strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can block common metabolic pathways and increase the half-life of a drug.

-

Lipophilicity: Fluorine substitution significantly increases the lipophilicity (logP) of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.

-

Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions (e.g., hydrogen bonding, dipole-dipole) with target proteins, potentially increasing the potency of the drug.

This building block serves as a valuable scaffold for synthesizing novel inhibitors, receptor antagonists, and other bioactive molecules where fine-tuning of these properties is critical for success.

Safety and Handling

This compound is a chemical intermediate that must be handled with appropriate care in a laboratory setting.

-

Hazard Classification: While a specific, comprehensive SDS for this exact compound is not widely available, related polyfluorinated and brominated aromatics are typically classified as irritants. Assume it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7]

-

Precautionary Measures:

-

Handling: Use in a well-ventilated area or a fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.[7]

-

Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

-

References

A comprehensive list of references will be compiled here, including links to cited literature and safety data sheets for related compounds. For the purpose of this guide, the citations provided in-text correspond to the search results used for grounding. A formal reference list would be formatted as follows:

- Sigma-Aldrich. Safety Data Sheet for 4-Bromo-2,3,5,6-tetrafluoropyridine. [URL]

- ChemicalBook. 4-BroMo-2,3,5,6-tetrafluoroanisole | 1682-04-8. [URL]

- Ossila. Safety Data Sheet for 4-Bromo-2,6-difluoroaniline. (2023). [URL]

- Royal Society of Chemistry.

- ECHEMI. 4-BroMo-2-(trifluoroMethoxy)

- Royal Society of Chemistry.

- Fisher Scientific. Safety Data Sheet for 4-bromoanisole. (2009). [URL]

- Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene. (2024). [URL]

- CAS Common Chemistry. 2,3,5,6-Tetrafluoroanisole. [URL]

- BenchChem. 1-Bromo-2-fluoro-5-iodo-4-methoxy-benzene. [URL]

- ChemicalBook. 4-BROMO-2,3,5,6-TETRAFLUOROANILINE. [URL]

- Sigma-Aldrich. 2,3,5,6-Tetrafluoroanisole | 2324-98-3. [URL]

- PubChem. Compound Summary for CID 162369732. [URL]

- Royal Society of Chemistry.

- Homework.Study.com. Provide the mechanism for the reaction of sodium methoxide with p-fluoro nitrobenzene. [URL]

- Synthesis of the Soft Lewis Superacid...PubMed Central. (2025). [URL]

- AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). [URL]

- Brainly.in. 1 2 3 4 5 pentafluoro 6 nitrobenzene react with sodium methoxide in methanol to form? (2019). [URL]

- SpectraBase. 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene - Optional[19F NMR] - Chemical Shifts. [URL]

- PubChem. Compound Summary for CID 75351, 2,3,5,6-Tetrafluoroanisole. [URL]

- ElectronicsAndBooks. A Solvent Effect in the Reaction of Sodium Methoxide with Pentafluoronitrobenzene. [URL]

- Unlocking Chemical Innovation: The Role of 4-Bromo-2,3,5,6-tetrafluoropyridine. (2024). [URL]

- PubMed. Synthesis of the Soft Lewis Superacid... (2025). [URL]

- Thermo Fisher Scientific. 4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride, 99%. [URL]

- Filo. 1,2,3,4,5 -Pentafluoro-6-nitrobenzene reacts readily with sodium methoxid.. (2024). [URL]

- BenchChem. Application Notes and Protocols: Catalytic Cross-Coupling Reactions... [URL]

- National Institutes of Health. Stereospecific Pd-Catalyzed Cross-Coupling Reactions... [URL]

- BenchChem. A Comparative Guide to Cross-Coupling Reactions... [URL]

- Pure. The copper catalysed reaction of sodium methoxide with aryl bromides... (1989). [URL]

- ChemRxiv.

- National Institutes of Health. 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene. [URL]

- PubChem. Compound Summary for CID 139548270. [URL]

Sources

- 1. 4-BroMo-2,3,5,6-tetrafluoroanisole | 1682-04-8 [chemicalbook.com]

- 2. 4-BROMO-2,3,5,6-TETRAFLUOROANILINE CAS#: 1998-66-9 [m.chemicalbook.com]

- 3. homework.study.com [homework.study.com]

- 4. azom.com [azom.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-溴-2,3,5,6-四氟吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. echemi.com [echemi.com]

- 9. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Molecular Structure of 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene

Introduction: The Strategic Importance of Polyfluorinated Aromatics

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds has become a transformative approach.[1] The unique physicochemical properties imparted by fluorine—such as high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Highly substituted polyfluorinated aromatic compounds, such as 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene, are valuable intermediates in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.[3] This guide provides a comprehensive technical overview of the molecular structure, synthesis, and spectroscopic characterization of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Identity and Physicochemical Properties

This compound, also known as 4-Bromo-2,3,5,6-tetrafluoroanisole, is a polysubstituted aromatic compound. Its core structure is a benzene ring heavily substituted with electron-withdrawing fluorine atoms, a bromine atom, and an electron-donating methoxy group. This substitution pattern creates a unique electronic environment that dictates its reactivity and physical properties.

| Property | Value | Source |

| CAS Number | 1682-04-8 | [4] |

| Molecular Formula | C₇H₃BrF₄O | [4] |

| Molecular Weight | 259.00 g/mol | [4] |

| Appearance | Clear colorless to pale yellow liquid | [5] |

Synthesis of this compound

The synthesis of this compound typically starts from a more readily available polyfluorinated precursor, such as 1-Bromo-2,3,5,6-tetrafluorobenzene. The introduction of the methoxy group is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The tetrafluorinated ring is highly activated towards nucleophilic attack, allowing for the displacement of a fluoride ion by a methoxide nucleophile.

Illustrative Synthetic Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 1-Bromo-2,3,5,6-tetrafluorobenzene in anhydrous methanol.

-

Reagent Addition: Slowly add a solution of sodium methoxide in methanol to the reaction mixture at room temperature. The reaction is typically exothermic.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Molecular Structure and Conformation

The benzene ring is expected to be planar. The substituents, particularly the fluorine and bromine atoms, will influence the bond lengths and angles of the aromatic ring due to steric and electronic effects. The methoxy group's oxygen atom will lie in the plane of the benzene ring to maximize resonance stabilization, with the methyl group likely oriented to minimize steric hindrance with the adjacent fluorine atoms.

Key Structural Features (Inferred)

-

Planarity: The core benzene ring is planar.

-

C-F and C-Br Bond Lengths: These will be consistent with typical values for halogenated aromatic compounds.

-

C-O-C Bond Angle: The bond angle of the methoxy group will be approximately 109.5°.

-

Torsion Angle: The C-C-O-C torsion angle will be close to 0° or 180° to maintain planarity and conjugation.

Caption: 2D representation of this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the methoxy protons (-OCH₃) and potentially a complex multiplet for the aromatic proton if present in a related, less substituted analogue. For a similar compound, 1-bromo-2,3,5,6-tetrafluorobenzene, the single aromatic proton appears as a multiplet around 7.1 ppm due to coupling with the adjacent fluorine atoms.[7]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon attached to the bromine will be downfield, as will the carbons attached to the highly electronegative fluorine atoms. The carbon of the methoxy group will appear in the typical range for an sp³ hybridized carbon attached to an oxygen atom.

-

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. It will show signals for the fluorine atoms, and the coupling patterns can help to confirm their positions on the aromatic ring.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. For the related 1-Bromo-2,3,5,6-tetrafluorobenzene, the molecular ion peak is observed at m/z 228.970, corresponding to the molecular weight.[8] For this compound, the molecular ion peak would be expected at m/z 259.00. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will be evident in the mass spectrum, with two peaks of nearly equal intensity separated by 2 Da.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (methoxy) | 2950-2850 |

| C=C (aromatic) | 1600-1450 |

| C-O (ether) | 1250-1050 |

| C-F | 1350-1150 |

| C-Br | 700-500 |

Reactivity and Applications

The presence of multiple functional groups on the aromatic ring makes this compound a versatile synthetic intermediate.

-

Cross-Coupling Reactions: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

-

Nucleophilic Aromatic Substitution: The highly fluorinated ring is susceptible to further nucleophilic attack, potentially allowing for the displacement of a fluorine atom under forcing conditions.

-

Applications in Drug Discovery: As a building block, this compound can be used to introduce the tetrafluoromethoxy-phenyl moiety into larger molecules. This can enhance metabolic stability by blocking sites of oxidation and modulate the electronic properties of the final compound.[1][2]

Conclusion

This compound is a key building block in the synthesis of advanced materials and pharmaceuticals. Its unique molecular structure, characterized by a poly-halogenated and methoxy-substituted aromatic ring, provides a platform for diverse chemical transformations. A thorough understanding of its synthesis, structure, and spectroscopic properties is crucial for its effective utilization in research and development. This guide has provided a detailed technical overview to support scientists and researchers in their work with this important chemical intermediate.

References

- The Role of Fluorinated Aromatics in Modern Drug Discovery. Google Vertex AI Search.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

- 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene - PMC. NIH.

- 1-Bromo-2,3,5,6-tetrafluorobenzene - NIST WebBook. NIST.

- 1-bromo-2,3,5,6-tetrafluorobenzene(1559-88-2) 1 h nmr - ChemicalBook. ChemicalBook.

- Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.

- This compound - CAS:1682-04-8 - Sunway Pharm Ltd. Sunway Pharm Ltd.

- 1-Bromo-2,3,5,6-tetrafluorobenzene, 98% - Thermo Fisher Scientific. Thermo Fisher Scientific.

- Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and M

Sources

- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound - CAS:1682-04-8 - Sunway Pharm Ltd [3wpharm.com]

- 5. 1-Bromo-2,3,5,6-tetrafluorobenzene, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-BROMO-2,3,5,6-TETRAFLUOROBENZENE(1559-88-2) 1H NMR spectrum [chemicalbook.com]

- 8. 1-Bromo-2,3,5,6-tetrafluorobenzene [webbook.nist.gov]

1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene

Abstract

This technical guide provides a comprehensive overview of a primary synthesis pathway for this compound, a key fluorinated building block in the development of advanced pharmaceutical and materials science applications. The synthesis is presented as a robust two-step process commencing with the nucleophilic aromatic substitution on 1,2,4,5-tetrafluorobenzene to yield the key intermediate, 2,3,5,6-tetrafluoroanisole, followed by a regioselective electrophilic bromination. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and discusses the critical process parameters and characterization of the final product, tailored for researchers and professionals in chemical and drug development.

Strategic Overview: Retrosynthetic Analysis

The synthesis of this compound is most logically approached via a two-stage functionalization of a readily available polyfluorinated benzene core. The retrosynthetic analysis reveals a pathway that sequentially installs the methoxy and bromo groups, leveraging their distinct electronic influences on the aromatic ring.

The methoxy group is a strong activating, ortho-, para-director for electrophilic substitution, while the fluorine atoms are deactivating. This electronic profile dictates that the methoxy group should be introduced first to facilitate the subsequent bromination at the sterically accessible and electronically favorable para-position. The synthesis, therefore, logically proceeds from 1,2,4,5-tetrafluorobenzene.

Caption: Retrosynthetic pathway for the target compound.

Step 1: Synthesis of 2,3,5,6-Tetrafluoroanisole via SNAr

The initial step involves the synthesis of 2,3,5,6-tetrafluoroanisole through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the methoxide ion (CH₃O⁻) displaces a fluorine atom on the 1,2,4,5-tetrafluorobenzene ring.

Mechanistic Rationale

Polyfluorinated aromatic compounds are highly susceptible to nucleophilic attack due to the strong electron-withdrawing nature of the fluorine atoms, which stabilizes the intermediate Meisenheimer complex. The reaction of polyfluorobenzenes with alcoholates like sodium methoxide is a well-established method for introducing alkoxy groups.[1] The substitution occurs preferentially at the carbon atom that is not flanked by two fluorine atoms, leading to the desired 2,3,5,6-tetrafluoroanisole intermediate.[2][3] The reaction is typically carried out in methanol, which serves as both the solvent and the source for the methoxide ion in the presence of a strong base like sodium hydroxide or using sodium methoxide directly.[4]

Experimental Protocol: Methoxylation

This protocol is adapted from established procedures for the methoxylation of polyfluorinated benzenes.[1][4]

Materials:

-

1,2,4,5-Tetrafluorobenzene

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol (MeOH)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a fume hood, equip a 250 mL three-necked, round-bottomed flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Charge the flask with 1,2,4,5-tetrafluorobenzene and anhydrous methanol.

-

Slowly add sodium methoxide to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully quench by pouring it into a beaker containing ice and saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation to yield pure 2,3,5,6-tetrafluoroanisole as a colorless liquid.

Data Presentation: Reagent Summary

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Molar Equiv. |

| 1,2,4,5-Tetrafluorobenzene | 150.05 | 50 | 1.0 |

| Sodium Methoxide | 54.02 | 60 | 1.2 |

| Anhydrous Methanol | 32.04 | - | Solvent |

Step 2: Electrophilic Bromination of 2,3,5,6-Tetrafluoroanisole

The second and final step is the regioselective bromination of the intermediate at the position para to the methoxy group.

Mechanistic Rationale

The methoxy group is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[5] In the case of 2,3,5,6-tetrafluoroanisole, the two ortho positions are already substituted with fluorine atoms. Therefore, the electrophilic attack by the bromonium ion (Br⁺), generated from molecular bromine with the aid of a Lewis acid catalyst like iron(III) bromide (FeBr₃), occurs exclusively at the vacant para position. The catalyst polarizes the Br-Br bond, making one bromine atom sufficiently electrophilic to be attacked by the electron-rich aromatic ring.

Caption: Workflow for the electrophilic bromination step.

Experimental Protocol: Bromination

This protocol is based on standard procedures for the bromination of activated aromatic rings.[6]

Materials:

-

2,3,5,6-Tetrafluoroanisole

-

Molecular Bromine (Br₂)

-

Iron(III) bromide (FeBr₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

10% Aqueous sodium bisulfite (NaHSO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a fume hood, charge an oven-dried 250 mL three-necked flask, equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, with 2,3,5,6-tetrafluoroanisole and anhydrous dichloromethane.

-

Add a catalytic amount of anhydrous iron(III) bromide. Cool the flask to 0°C using an ice bath.

-

In the dropping funnel, prepare a solution of molecular bromine in a small amount of dichloromethane.

-

Add the bromine solution dropwise to the stirred reaction mixture over 30 minutes. The reaction is exothermic, and the temperature should be maintained below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until GC/TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow, dropwise addition of 10% aqueous sodium bisulfite solution until the red-brown color of bromine disappears.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation or recrystallization to afford this compound.

Product Characterization

The identity and purity of the final product, this compound, must be confirmed through standard analytical techniques.

| Property | Value |

| CAS Number | 1682-04-8[7] |

| Molecular Formula | C₇H₃BrF₄O[7] |

| Molecular Weight | 259.00 g/mol [7] |

| Appearance | Expected to be a colorless solid or liquid at room temperature. |

| ¹H NMR | A singlet for the methoxy protons (OCH₃) is expected. |

| ¹⁹F NMR | Complex splitting patterns due to F-F coupling are expected. |

| Mass Spec (EI) | Molecular ion peaks corresponding to the bromine isotopes (⁷⁹Br, ⁸¹Br) should be observed at m/z 258 and 260. |

References

-

SUPPORTING INFORMATION - The Royal Society of Chemistry. Available at: [Link]

-

Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1 - NIST. Available at: [Link]

-

1-Bromo-2,3,5,6-tetrafluorobenzene - the NIST WebBook . Available at: [Link]

-

2,3,5,6-Tetrafluoroanisole | C7H4F4O | CID 75351 - PubChem. Available at: [Link]

-

2,3,5,6-Tetrafluoroanisole - CAS Common Chemistry . Available at: [Link]

-

Bromination of Anisole - YouTube. Available at: [Link]

-

Kinetics of nucleophilic substitution in polyfluoro-aromatic compounds. Part I. The reaction of sodium methoxide with some pentafluorophenyl-compounds - Journal of the Chemical Society (Resumed) (RSC Publishing). Available at: [Link]

Sources

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. 2,3,5,6-Tetrafluoroanisole | C7H4F4O | CID 75351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 1184. Kinetics of nucleophilic substitution in polyfluoro-aromatic compounds. Part I. The reaction of sodium methoxide with some pentafluorophenyl-compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound - CAS:1682-04-8 - Sunway Pharm Ltd [3wpharm.com]

In-Depth Technical Guide to 4-Bromo-2,3,5,6-tetrafluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,3,5,6-tetrafluoroanisole, also known by its systematic name 1-bromo-2,3,5,6-tetrafluoro-4-methoxybenzene, is a halogenated aromatic compound of significant interest in synthetic organic chemistry. Its unique electronic properties, stemming from the presence of four electron-withdrawing fluorine atoms and a methoxy group on the benzene ring, make it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its physical constants, chemical properties, and safety considerations, tailored for professionals in research and development.

Chemical Identity and Physical Properties

The fundamental identification and physical characteristics of 4-Bromo-2,3,5,6-tetrafluoroanisole are summarized below. These constants are critical for its application in experimental design, reaction optimization, and purification processes.

| Property | Value | Source(s) |

| CAS Number | 1682-04-8 | [1][2][3][4][5] |

| Molecular Formula | C₇H₃BrF₄O | [2][6] |

| Molecular Weight | 259.00 g/mol | [2] |

| Synonyms | This compound | [2] |

| Appearance | Likely a colorless liquid or solid | [6] |

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; "C1" [label="C", pos="0,1!"]; "C2" [label="C", pos="-0.87,0.5!"]; "C3" [label="C", pos="-0.87,-0.5!"]; "C4" [label="C", pos="0,-1!"]; "C5" [label="C", pos="0.87,-0.5!"]; "C6" [label="C", pos="0.87,0.5!"]; "Br" [label="Br", pos="0,2!"]; "F1" [label="F", pos="-1.74,1!"]; "F2" [label="F", pos="-1.74,-1!"]; "F3" [label="F", pos="1.74,-1!"]; "F4" [label="F", pos="1.74,1!"]; "O" [label="O", pos="0,-2!"]; "CH3" [label="CH₃", pos="0,-3!"];

"C1" -- "C2" [color="#202124"]; "C2" -- "C3" [color="#202124"]; "C3" -- "C4" [color="#202124"]; "C4" -- "C5" [color="#202124"]; "C5" -- "C6" [color="#202124"]; "C6" -- "C1" [color="#202124"]; "C1" -- "Br" [color="#EA4335"]; "C2" -- "F1" [color="#34A853"]; "C3" -- "F2" [color="#34A853"]; "C5" -- "F3" [color="#34A853"]; "C6" -- "F4" [color="#34A853"]; "C4" -- "O" [color="#4285F4"]; "O" -- "CH3" [color="#4285F4"]; } Caption: Molecular Structure of 4-Bromo-2,3,5,6-tetrafluoroanisole.

Synthesis and Reactivity

The presence of a bromine atom on the highly fluorinated ring makes 4-Bromo-2,3,5,6-tetrafluoroanisole a versatile intermediate. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of carbon-based substituents. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution, although to a lesser extent than perfluorinated aromatics due to the presence of the electron-donating methoxy group.

Safety and Handling

Due to the limited availability of a specific Safety Data Sheet (SDS) for 4-Bromo-2,3,5,6-tetrafluoroanisole, a cautious approach to handling is imperative. General safety protocols for halogenated organic compounds should be strictly followed.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: A lab coat and appropriate footwear.

Handling and Storage:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Spectroscopic Data

Applications in Research and Development

The unique substitution pattern of 4-Bromo-2,3,5,6-tetrafluoroanisole makes it a valuable precursor in the synthesis of novel organic materials and pharmaceutical candidates. The tetrafluorinated phenyl moiety can impart desirable properties such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity in drug molecules. In materials science, its incorporation can lead to polymers and liquid crystals with unique thermal and electronic properties.

References

Sources

- 1. This compound,1682-04-8-Amadis Chemical [amadischem.com]

- 2. This compound - CAS:1682-04-8 - Sunway Pharm Ltd [3wpharm.com]

- 3. 4-BroMo-2,3,5,6-tetrafluoroanisole | 1682-04-8 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. 1682-04-8|this compound|BLD Pharm [bldpharm.com]

- 6. CAS 1682-04-8: Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-meth… [cymitquimica.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene

Molecular Structure and Key Spectroscopic Features

1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene possesses a highly substituted aromatic ring, which gives rise to a unique and informative spectroscopic signature. The presence of bromine, four fluorine atoms, and a methoxy group dictates the chemical shifts, coupling patterns, and fragmentation behavior observed in various spectroscopic techniques.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of related compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J (Hz) |

| ~3.9 - 4.1 | s | 3H | -OCH₃ | N/A |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Predicted J (Hz) |

| ~145 - 155 (t) | C-F | ¹JCF ≈ 240-260 |

| ~135 - 145 (t) | C-F | ¹JCF ≈ 240-260 |

| ~110 - 120 (t) | C-Br | ²JCF ≈ 20-30 |

| ~95 - 105 (t) | C-OCH₃ | ²JCF ≈ 20-30 |

| ~60 - 65 | -OCH₃ | ³JCF ≈ 3-5 |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, CFCl₃ as standard)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted J (Hz) |

| ~ -130 to -140 | m | F-2, F-6 | ⁴JF-F ≈ 15-20 |

| ~ -150 to -160 | m | F-3, F-5 | ⁴JF-F ≈ 15-20 |

Table 4: Predicted Key IR Absorptions (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Medium | C-H stretch (-OCH₃) |

| 1630 - 1650 | Medium-Strong | C=C aromatic stretch |

| 1450 - 1500 | Strong | C=C aromatic stretch |

| 1200 - 1300 | Strong | C-O-C stretch |

| 1000 - 1100 | Very Strong | C-F stretch |

| 550 - 650 | Medium | C-Br stretch |

Table 5: Predicted Mass Spectrometry (EI) Fragmentation

| m/z | Relative Intensity | Assignment |

| 258/260 | High | [M]⁺ (Molecular ion with Br isotopes) |

| 243/245 | Medium | [M - CH₃]⁺ |

| 179 | Medium | [M - Br]⁺ |

| 151 | Low | [M - Br - CO]⁺ |

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale for Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and relatively simple residual solvent peak.

-

Techniques: ¹H, ¹³C, and ¹⁹F NMR are essential for a complete structural elucidation. 2D experiments like COSY, HSQC, and HMBC would be invaluable for unambiguous assignments, especially for the complex ¹³C and ¹⁹F spectra.

Experimental Workflow Diagram:

Caption: Workflow for NMR data acquisition and analysis.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹⁹F NMR: Acquire a one-dimensional ¹⁹F NMR spectrum with proton decoupling.

-

¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration.

-

Spectral Analysis: Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding nuclei in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale for Experimental Choices:

-

Sample Preparation: The KBr pellet method is a standard and reliable technique for obtaining high-quality IR spectra of solid samples.[1][2] It minimizes scattering effects and produces sharp, well-defined absorption bands.

Experimental Workflow Diagram:

Caption: Workflow for FTIR data acquisition using the KBr pellet method.

Step-by-Step Protocol:

-

Sample Preparation: Grind 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure to form a transparent or translucent pellet.

-

Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and acquire a background spectrum.

-

Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and acquire the sample spectrum.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum. Identify and assign the characteristic absorption bands.

Mass Spectrometry (MS)

Rationale for Experimental Choices:

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a powerful technique for the analysis of volatile and semi-volatile organic compounds.[3] EI provides reproducible fragmentation patterns that are useful for structural elucidation.

Experimental Workflow Diagram:

Caption: Workflow for GC-MS analysis with Electron Ionization.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC-MS Analysis: Inject the sample into the GC-MS system. The compound will be separated from the solvent and any impurities on the GC column before entering the mass spectrometer.

-

Ionization: In the ion source, the sample molecules will be bombarded with high-energy electrons (typically 70 eV) to generate a molecular ion and various fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Data Interpretation: Analyze the resulting mass spectrum. Identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure of the compound.

References

- Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.

- Weigert, F. J., & Roberts, J. D. (1971). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (2), 76-80.

-

Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). FT-IR sample preparation. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

- Bell, N., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(16), 4578-4586.

- DiRocco, D. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8093-8099.

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.

- Charlier, C., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Magnetic Resonance, 3(1), 1-14.

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Chem-space. (n.d.). 19Flourine NMR. Retrieved from [Link]

- Hansen, P. E., & Berg, A. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica, 26, 2160-2161.

- Bell, N., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(16), 4578–4586.

- Hansen, P. E., & Berg, A. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica, 26, 2160-2161.

- Day, J. I., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12753-12763.

-

ResearchGate. (2019). How to detect Halogenated Benzene in crude oil matrix using GC/MS? Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]

- Rzepa, H. S., et al. (2019). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds.

-

ResearchGate. (n.d.). Computational 19F NMR. 1. General features. Retrieved from [Link]

-

Chemistry with Caroline. (2021, October 4). How to Predict the Number of Signals in a 1H NMR (O Chem) [Video]. YouTube. [Link]

-

ChemRxiv. (2023). QM Assisted ML for 19F NMR Chemical Shift Prediction. Retrieved from [Link]

- Horta, B. A. C., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Chemistry – A European Journal, 26(45), 10229-10236.

- Abraham, R. J. (2005). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 17(1), 10-17.

-

Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

Truman State University. (n.d.). NMR Solvent Properties. Retrieved from [Link]

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

- Ramalingam, S., et al. (2014). Experimental (FT-IR and FT-Raman) and theoretical (HF and DFT) investigation, IR intensity, Raman activity and frequency estimation analyses on 1-bromo-4-chlorobenzene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 584-593.

Sources

An In-Depth Technical Guide to the NMR Analysis of 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene

Introduction: The Critical Role of Fluorine NMR in Modern Drug Discovery

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable tool in the optimization of drug candidates. Consequently, the precise and unambiguous characterization of fluorinated compounds is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the structural elucidation of these molecules. The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides a sensitive and informative probe into the molecular environment.

This guide provides a comprehensive technical overview of the NMR analysis of 1-bromo-2,3,5,6-tetrafluoro-4-methoxybenzene, a representative polyfluorinated aromatic compound. We will delve into a detailed analysis of its ¹H, ¹³C, and ¹⁹F NMR spectra, offering insights into the interpretation of chemical shifts and coupling constants. Furthermore, this document outlines robust experimental protocols for acquiring high-quality NMR data for such compounds, ensuring that researchers and drug development professionals can confidently apply these techniques in their own laboratories. In the absence of publicly available, experimentally derived spectral data for this specific molecule, the following analysis is based on high-quality predicted NMR data to serve as an authoritative guide for interpretation.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to be relatively simple, dominated by the signal from the methoxy group protons.

-

Chemical Shift (δ): The three equivalent protons of the methoxy group (-OCH₃) are expected to resonate as a single peak. Due to the electron-donating nature of the oxygen atom, this peak will be shifted downfield. The presence of four electron-withdrawing fluorine atoms on the aromatic ring will further deshield these protons, leading to a predicted chemical shift in the range of 3.9-4.2 ppm .

-

Multiplicity: The primary coupling interaction for the methoxy protons will be with the adjacent fluorine atoms at the 2 and 6 positions. This through-space coupling, typically a five-bond coupling (⁵JHF), is expected to be small. As a result, the proton signal is predicted to appear as a triplet , arising from coupling to two equivalent fluorine atoms. The expected coupling constant (⁵JHF) is in the range of 1-3 Hz .

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will provide detailed information about the carbon framework of the molecule. The chemical shifts are significantly influenced by the carbon-fluorine couplings.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (JCF, Hz) |

| C-Br | 95-105 | Triplet of triplets | ¹JCF ≈ 15-25 Hz, ²JCF ≈ 5-10 Hz |

| C-F | 140-150 | Doublet of doublets of doublets | ¹JCF ≈ 240-260 Hz, ²JCF ≈ 10-20 Hz, ³JCF ≈ 2-5 Hz |

| C-OCH₃ | 135-145 | Triplet | ²JCF ≈ 10-20 Hz |

| -OCH₃ | 60-65 | Singlet | - |

-

C-Br (C1): This carbon is directly attached to bromine and is flanked by two fluorine atoms. Its chemical shift is expected in the upfield region for aromatic carbons due to the heavy atom effect of bromine. The signal will likely appear as a triplet of triplets due to coupling with the two adjacent fluorine atoms (F-2 and F-6) and the two meta fluorine atoms (F-3 and F-5).

-

C-F (C2, C3, C5, C6): Due to symmetry, the four fluorine-bearing carbons are chemically equivalent. These carbons will appear significantly downfield due to the strong deshielding effect of the directly attached fluorine atoms. The signal will be a complex multiplet due to one-bond coupling to the directly attached fluorine and smaller two- and three-bond couplings to the other fluorine atoms. The one-bond carbon-fluorine coupling (¹JCF) is typically very large, in the range of 240-260 Hz.

-

C-OCH₃ (C4): This carbon is attached to the methoxy group and is situated between two fluorine atoms. Its chemical shift will be downfield. The signal is expected to be a triplet due to coupling with the two ortho fluorine atoms (F-3 and F-5).

-

-OCH₃: The methoxy carbon will appear as a singlet in the typical aliphatic region, around 60-65 ppm.

Predicted ¹⁹F NMR Spectral Analysis

The ¹⁹F NMR spectrum is arguably the most informative for this molecule. Due to the symmetry of the molecule, the four fluorine atoms are chemically equivalent, and therefore a single signal is expected.

-

Chemical Shift (δ): The chemical shift of the fluorine atoms is influenced by the bromine and methoxy substituents. The electron-donating methoxy group will shield the fluorine nuclei, while the bromine atom will have a smaller effect. A predicted chemical shift in the range of -140 to -150 ppm (relative to CFCl₃) is anticipated.

-

Multiplicity: Although chemically equivalent, the fluorine atoms are magnetically non-equivalent. The signal is expected to be a complex multiplet due to coupling with the other fluorine atoms and the methoxy protons. Specifically, each fluorine will couple to the two adjacent fluorine atoms and the one para fluorine atom, as well as the methoxy protons. This will result in a complex, higher-order multiplet. A simplified analysis would predict a triplet of doublets due to coupling with the two ortho and one para fluorine atoms, with further fine splitting from the methoxy protons.

Experimental Protocols

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the sample, such as chloroform-d (CDCl₃) or acetone-d₆. Ensure the solvent is free from residual water and other impurities.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) for ¹H and ¹³C NMR, and trichlorofluoromethane (CFCl₃) or another suitable standard for ¹⁹F NMR, can be added.

NMR Data Acquisition Workflow

Caption: A typical workflow for the acquisition and analysis of NMR data for small molecules.

Advanced 2D NMR Techniques

For a more detailed and unambiguous assignment of the NMR signals, especially for more complex fluorinated molecules, a suite of 2D NMR experiments is indispensable.

-

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would not be particularly informative for this molecule due to the single proton environment. However, a ¹⁹F-¹⁹F COSY would be crucial to establish the through-bond and through-space coupling network between the different fluorine atoms if they were not chemically equivalent.

-

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. In this case, it would definitively link the methoxy proton signal to the methoxy carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-4 bonds). An HMBC spectrum would show correlations between the methoxy protons and the C4 carbon, as well as potentially weaker correlations to C3 and C5.

-

HOESY (Heteronuclear Overhauser Effect Spectroscopy): A ¹H-¹⁹F HOESY experiment can provide information about through-space proximity between protons and fluorine atoms, which is invaluable for conformational analysis.

Conclusion

The NMR analysis of this compound provides a clear illustration of the fundamental principles governing the spectra of polyfluorinated aromatic compounds. The interplay of chemical shifts and coupling constants across ¹H, ¹³C, and ¹⁹F nuclei offers a detailed fingerprint of the molecule's structure. While this guide is based on predicted data due to the scarcity of public experimental spectra, the interpretative principles and experimental protocols outlined herein provide a robust framework for researchers, scientists, and drug development professionals working with fluorinated molecules. A thorough understanding and application of these NMR techniques are essential for the confident structural elucidation and characterization of novel fluorinated compounds that are vital to advancements in medicine and materials science.

References

-

Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. [Link]

-

Berger, S., & Braun, S. 200 and More NMR Experiments: A Practical Course. Wiley-VCH, 2004. [Link]

-

ACD/Labs. NMR Predictor. Advanced Chemistry Development, Inc. [Link]

-

"Fluorine NMR Spectroscopy." Chemistry LibreTexts, 2023. [Link]

1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene IR spectrum

An In-Depth Technical Guide to the Infrared (IR) Spectrum of 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene

Abstract

This technical guide provides a comprehensive analytical framework for the interpretation of the infrared (IR) spectrum of this compound (CAS: 1682-04-8).[1][2][3] As a highly substituted and functionalized aromatic compound, its structural elucidation is paramount for applications in materials science, pharmaceutical development, and synthetic chemistry. Due to the limited availability of public experimental spectral data for this specific molecule, this guide establishes a robust predictive analysis based on foundational spectroscopic principles and comparative data from analogous structures. We will dissect the expected vibrational modes, present a detailed protocol for acquiring a high-quality spectrum via Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, and provide a systematic workflow for spectral interpretation. This document is intended for researchers, analytical chemists, and drug development professionals who require a deep understanding of the vibrational characteristics of complex polyhalogenated aromatic ethers.

Introduction: The Structural Significance of this compound

This compound is a unique molecule featuring a dense arrangement of functional groups on a benzene ring: four fluorine atoms, a bromine atom, and a methoxy group. This substitution pattern imparts specific electronic and steric properties, making it a potentially valuable building block in organic synthesis. The high degree of fluorination can enhance metabolic stability and lipophilicity in drug candidates, while the bromine and methoxy groups offer versatile handles for further chemical modification.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[4] By measuring the absorption of infrared radiation, an IR spectrum provides a distinct "fingerprint" based on the functional groups and overall structure of a compound. For a molecule like this compound, IR spectroscopy is indispensable for:

-

Structural Verification: Confirming the presence of key functional groups (ether, aromatic ring, C-F bonds).

-

Purity Assessment: Identifying impurities by detecting unexpected absorption bands.[4]

-

Reaction Monitoring: Tracking the appearance or disappearance of functional groups during synthesis.

This guide will construct a predicted spectrum by dissecting the molecule into its constituent parts and leveraging established group frequency data.

Molecular Structure and Predicted Vibrational Modes

The structure of this compound dictates its vibrational behavior. The key functional groups and their expected contributions to the IR spectrum are outlined below.

Caption: Molecular structure of this compound.

Predictive Analysis of the Infrared Spectrum

While an experimental spectrum is not publicly available, we can predict the locations of key absorption bands with high confidence by analyzing the contributions of each functional group. The following table summarizes these predictions, justified by data from analogous compounds like anisole, bromobenzene, and other polyfluorinated aromatics.[4][5][6][7][8]

Table 1: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale and Comparative Insights |

| 2960-2840 | Medium | C-H Asymmetric & Symmetric Stretching (in -OCH₃) | The methoxy group's sp³ C-H bonds will produce characteristic stretches just below 3000 cm⁻¹. Anisole, the parent methoxybenzene compound, shows peaks in the 2960-2838 cm⁻¹ region.[4][9] A specific weak band between 2860–2800 cm⁻¹ is often diagnostic for the methoxyl group.[10] |

| 1490-1450 | Strong | Aromatic C=C Stretching | Highly substituted aromatic rings exhibit C=C stretching vibrations in this region. The heavy substitution with electronegative fluorine atoms is expected to shift these bands and intensify them compared to unsubstituted benzene. Aromatic compounds typically show a series of peaks between 1600-1400 cm⁻¹.[8][11][12] |

| 1450-1430 | Medium | C-H Asymmetric Bending (in -OCH₃) | The methyl group of the methoxy moiety will exhibit bending (scissoring) vibrations in this range, typical for alkanes and alkyl groups.[13][14] |

| 1300-1200 | Strong | C-O-C Asymmetric Stretching (Aryl-Alkyl Ether) | This is one of the most characteristic and intense bands for an aryl ether. The asymmetric C-O-C stretch in anisole appears strongly around 1250 cm⁻¹.[4][15] The electron-withdrawing fluorine atoms on the ring may shift this band to a slightly higher frequency. |

| 1100-950 | Very Strong | C-F Stretching | The presence of four C-F bonds will result in multiple, very strong absorption bands in this region. The exact positions are hard to predict due to complex coupling, but a broad, intense series of absorptions is the most prominent expected feature of the spectrum. Polyfluorinated compounds are known to dominate this spectral region.[6][7][16] |

| 1050-1000 | Medium | C-O-C Symmetric Stretching (Aryl-Alkyl Ether) | The symmetric stretch of the ether linkage is typically weaker than the asymmetric one and appears at a lower frequency. In anisole, this band is found around 1040 cm⁻¹.[4] |

| 700-500 | Medium | C-Br Stretching | The C-Br stretching vibration for aromatic bromides is found in the low-frequency region of the spectrum. The typical range is 690-515 cm⁻¹.[5][13][17] Given the heavy mass of bromine and the other substituents, this peak is expected at the lower end of this range. |

| < 700 | Variable | Ring Bending / Deformation Modes | The highly substituted benzene ring will have various out-of-plane (oop) bending and deformation modes. These create a complex pattern in the fingerprint region but are difficult to assign individually without computational modeling or empirical data. |

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

The recommended method for obtaining an IR spectrum of this compound, which is likely a solid or high-boiling liquid at room temperature, is Attenuated Total Reflectance (ATR) FTIR spectroscopy. ATR is a versatile technique that requires minimal to no sample preparation.[18][19][20]

Rationale for Choosing ATR-FTIR:

-

Ease of Use: Solid powders or viscous liquids can be analyzed directly by placing them onto the ATR crystal.[21]

-

Minimal Sample Prep: Avoids the need for making KBr pellets or mulls, which can introduce moisture and are more labor-intensive.[20]

-

Reproducibility: Applying consistent pressure ensures good contact between the sample and the crystal, leading to reproducible results.[22]

Step-by-Step Experimental Workflow

-

Instrument Preparation & Setup:

-

Ensure the FTIR spectrometer is powered on and has been allowed to stabilize (typically >30 minutes).

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Install a clean, dry ATR accessory (a diamond crystal is recommended for its durability).

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow it to dry completely.[22]

-

Lower the ATR press to ensure no sample is present.

-

Collect a background spectrum. This measurement of the ambient environment and the instrument itself will be automatically subtracted from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

-

-

Sample Application and Measurement:

-

Raise the ATR press. Place a small amount of the this compound sample onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.[18]

-